molecular formula C13H17BrN2O3 B8619387 tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate

Cat. No.: B8619387
M. Wt: 329.19 g/mol
InChI Key: KEXFOSAAPZKVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is a chemical compound with the molecular formula C13H17BrN2O3 It is a derivative of azetidine and pyridine, featuring a bromine atom at the 5-position of the pyridine ring and a tert-butyl ester group at the carboxylic acid position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

    Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position.

    Azetidine Formation: The brominated pyridine is then reacted with azetidine to form the azetidine ring.

    Esterification: The final step involves esterification with tert-butyl chloroformate to introduce the tert-butyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient bromination and esterification processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of azide or thiol derivatives.

    Oxidation: Formation of pyridine N-oxide derivatives.

    Reduction: Formation of reduced pyridine derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate depends on its application:

    Medicinal Chemistry: The compound may interact with specific enzymes or receptors, modulating their activity. The bromine atom and azetidine ring play crucial roles in binding affinity and selectivity.

    Biological Studies: It can act as an inhibitor or activator of certain biochemical pathways, providing insights into molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Chloropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(5-Fluoropyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester
  • 3-(5-Iodopyridin-3-yloxy)-azetidine-1-carboxylic acid tert-butyl ester

Uniqueness

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

Molecular Formula

C13H17BrN2O3

Molecular Weight

329.19 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyridin-3-yl)oxyazetidine-1-carboxylate

InChI

InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-11(8-16)18-10-4-9(14)5-15-6-10/h4-6,11H,7-8H2,1-3H3

InChI Key

KEXFOSAAPZKVJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)OC2=CC(=CN=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromopyridin-3-ol (0.285 g, 1.64 mmol) in DMF (2.5 mL) was added K2CO3 (0.453 g, 3.28 mmol), followed by 3-bromo-azetidine-1-carboxylic acid tert-butyl ester (0.425 g, 1.8 mmol) in DMF (0.5 mL) and the reaction mixture was heated to 60° C. and stirred over night. The reaction mixture was diluted with EtOAc, poured into sat. NaHCO3 solution (10 mL) and the aqueous layer was extracted EtOAc (2×20 mL). Combined organics were washed with brine, dried over Na2SO4, filtered and evaporated to dryness. The residue was purified by silica gel flash chromatography eluting with a 0 to 50% EtOAc-heptane gradient to give the title compound (0.539 g, 100%) as a colorless crystalline solid. MS: 329.1 (M+H+).
Quantity
0.285 g
Type
reactant
Reaction Step One
Name
Quantity
0.453 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.425 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
100%

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